molecular formula C8H11N5S B11733946 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11733946
M. Wt: 209.27 g/mol
InChI Key: DRIOUXBDMYLKMG-UHFFFAOYSA-N
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Description

5-(1-Propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CID 125725472) is a heterocyclic organic compound with the molecular formula C8H11N5S and a molecular weight of 209.27 g/mol . This pyrazole-thiadiazole hybrid scaffold is a subject of significant interest in medicinal chemistry research, particularly in the investigation of novel antitubercular agents . Scientific literature indicates that structurally related (pyrazol-3-yl)-1,3,4-thiadiazol-2-amine compounds demonstrate potent activity against Mycobacterium tuberculosis H37Rv by functioning as direct inhibitors of the essential bacterial enzyme InhA (enoyl-acyl carrier protein reductase) . This mechanism of action is crucial as InhA is a validated target within the mycobacterial fatty acid biosynthesis pathway (FASII), and inhibitors of this enzyme do not require prior activation by the bacterial catalase-peroxidase (KatG), which is a common pathway for resistance development against front-line therapeutics like isoniazid . Beyond its antitubercular potential, the fused pyrazole-thiadiazole core is a recognized pharmacophore in oncology research. Similar compounds have been shown to exhibit promising anticancer activities and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in certain cancers such as lung cancer . The compound is provided for research purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

5-(1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H11N5S/c1-2-4-13-5-3-6(12-13)7-10-11-8(9)14-7/h3,5H,2,4H2,1H3,(H2,9,11)

InChI Key

DRIOUXBDMYLKMG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Hydrazinecarbothioamide Method : Replacing ethanol with dimethylformamide (DMF) improves solubility of intermediates, reducing reaction time by 30%.

  • Domino Cycloaddition : Lowering the temperature to 0°C minimizes side reactions, enhancing yield by 15%.

Catalytic Enhancements

  • Adding catalytic iodine (I₂) during oxidative cyclization accelerates the reaction by facilitating bromine activation.

Purification Techniques

  • Column Chromatography : Essential for removing unreacted hydrazinecarbothioamide.

  • Recrystallization : Ethanol/water (3:1) mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable conditions, often in the presence of a catalyst or under reflux.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, show significant antimicrobial properties. A study demonstrated that various thiadiazole derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Specifically, compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with promising results highlighting their potential for therapeutic use .

Anticancer Properties

The thiadiazole moiety is recognized for its anticancer potential. Compounds containing this structure have been shown to inhibit the growth of various cancer cell lines by interfering with DNA replication processes. For instance, studies have reported that this compound can inhibit tumor growth in vivo models when tested against Ehrlich Ascites Carcinoma cells . The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Synthesis and Evaluation

A series of experiments have focused on synthesizing new derivatives based on the core structure of this compound. For example, a study synthesized several derivatives and evaluated their biological activities through in vitro assays. The results indicated moderate to high antibacterial and antifungal activities across different compounds .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These studies help elucidate binding affinities and interaction mechanisms that are critical for understanding the therapeutic efficacy of the compound .

Comparative Analysis of Thiadiazole Derivatives

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amineStructureAnticancer
5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-aminesStructureAntibacterial

This table illustrates the variations in substituents on the thiadiazole ring that can significantly affect biological activity.

Mechanism of Action

The mechanism of action of 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Substituent-Based Comparison
Compound Name 5-Position Substituent Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference
Target Compound 1-Propyl-1H-pyrazol-3-yl ~250.3* Pending experimental data Likely via cyclodehydration (similar to [7])
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-... 3-Phenylpropyl 345.9 Synthetic intermediate; no bioactivity reported Reflux with POCl₃ and ammonia
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine 4-Pyridyl 178.2 Insecticidal/fungicidal activity From 4-pyridinecarboxylic acid
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine 1H-Indol-5-yl 231.3 PIM2 kinase inhibition (anticancer) Not specified
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine 5-Nitrofuran-2-yl 242.2 Anti-parasitic (95% inhibition of T. cruzi) Not specified
5-(1,1-Dimethylprop-2-ynyl)-... 1,1-Dimethylprop-2-ynyl 167.2 Synthetic intermediate; no bioactivity Oxidative cyclodehydration

*Estimated based on substituent contributions.

Key Observations:
  • Bioactivity : Pyrazole-containing analogs (e.g., N-(1-benzyl-1H-pyrazol-3-yl)-5-{...}-amine ) show tailored interactions with biological targets due to hydrogen-bonding capabilities of the pyrazole nitrogen.
  • Synthetic Routes : Most analogs are synthesized via cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions (e.g., POCl₃ ).

Physicochemical and Structural Insights

  • Crystallography : 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine forms a 2D supramolecular structure via N–H⋯N hydrogen bonds, with dihedral angles between thiadiazole and pyridyl rings influencing packing . The target compound’s propylpyrazole may adopt a similar conformation, affecting solubility.
  • Solubility : Chlorophenyl or sulfonyl substituents (e.g., 5-(4-chlorobenzylsulfonyl)-...-amine ) reduce solubility, while pyridyl or amine groups enhance hydrophilicity.

Biological Activity

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes information from various studies to highlight its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

The molecular formula of this compound is C8H11N5SC_8H_{11}N_5S, with a molecular weight of 209.27 g/mol. The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for enhancing biological activity through various mechanisms.

Property Value
Molecular FormulaC8H11N5S
Molecular Weight209.27 g/mol
CAS Number1946813-27-9

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. Studies have shown that compounds with this structure can inhibit the growth of various cancer cell lines:

  • Ehrlich Ascites Carcinoma (EAC) : In vivo studies demonstrated that thiadiazole derivatives significantly inhibited tumor growth in EAC models after 14 days of treatment .
  • Human Cancer Cell Lines : A series of synthesized compounds showed high inhibitory activities against breast cancer (MDA-MB-231) and other human cancer cell lines, with IC50 values lower than those of standard treatments like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interference : The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes in both bacterial and cancer cells.
  • Enzyme Inhibition : Studies suggest that thiadiazole derivatives can inhibit key enzymes involved in cancer progression and bacterial metabolism .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that modifications on the thiadiazole ring significantly enhanced cytotoxicity .
  • Antibacterial Studies : Another investigation focused on the antibacterial properties of thiadiazole derivatives against common pathogens. The results demonstrated a strong synergistic effect when combined with conventional antibiotics .

Q & A

Advanced Question

  • Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and dihedral angles between thiadiazole and pyrazole rings. For example, dihedral angles of 18.2°–30.3° between rings indicate conformational flexibility, influencing packing and hydrogen bonding .
  • Hydrogen Bonding Analysis : N–H···N interactions (2.8–3.0 Å) form 2D supramolecular networks, critical for stability and solubility .
  • Spectroscopy : FT-IR confirms NH₂ and C=S stretching vibrations (~3400 cm⁻¹ and ~1250 cm⁻¹, respectively), while ¹H NMR identifies propyl group protons (δ 1.0–1.5 ppm) .

How should researchers resolve discrepancies in biological activity data across studies?

Advanced Question
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing vs. disk diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Structural Analogues : Compare substituent effects. For example, replacing the propyl group with methyl or phenyl alters lipophilicity and target binding .
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to validate interactions with enzymes (e.g., DHFR for antimicrobial activity) and explain potency differences .

What safety protocols are critical during synthesis?

Basic Question

  • Handling Reactive Intermediates : Chloroacetyl chloride (Scheme 26 in ) and POCl₃ require inert atmosphere use (glovebox) and PPE (acid-resistant gloves, goggles).
  • Waste Management : Segregate thiocyanate-containing waste and neutralize acidic byproducts before disposal via certified agencies .
  • Exposure Mitigation : Use fume hoods for volatile reagents (e.g., DMF) and monitor air quality per GBZ/T 160.1–2004 standards .

How does substituent variation on the pyrazole ring affect electronic properties?

Advanced Question

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase thiadiazole’s electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups raise HOMO energy, improving charge transport in materials science applications .
  • Computational Modeling : HOMO-LUMO gaps (calculated via Gaussian) correlate with biological activity; narrower gaps (~4.5 eV) suggest higher bioactivity .

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